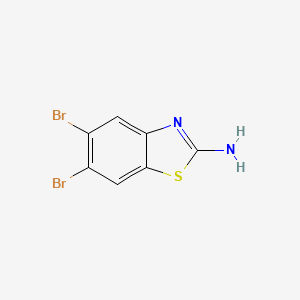

2-Amino-5,6-dibromobenzothiazole

Beschreibung

Historical Context and Evolution of Benzothiazole (B30560) Research

The journey of benzothiazole chemistry began in the late 19th century, with initial interest centered on its utility as a synthetic intermediate in the burgeoning dye industry. wjahr.com A significant breakthrough occurred in the early 20th century with the discovery that benzothiazole derivatives, specifically mercaptobenzothiazoles, could act as potent accelerators in the sulfur vulcanization of rubber. wikipedia.orgnih.govnih.gov This discovery was pivotal, dramatically improving the efficiency of rubber production and the durability of rubber products, from tires to industrial belts. atamankimya.comatamanchemicals.com

The mid-20th century marked a new era for benzothiazoles, as their medicinal potential started to be recognized. wjahr.com Researchers began to uncover a wide array of biological activities, leading to the development of benzothiazole-based therapeutic agents. wjahr.comtandfonline.com A notable example from this period is the diuretic drug ethoxzolamide. The field saw further significant advancement with the development of Riluzole, a 2-aminobenzothiazole (B30445) derivative used in the treatment of amyotrophic lateral sclerosis (ALS), which underscored the therapeutic importance of this specific scaffold. wikipedia.org Contemporary research continues to build on this legacy, with extensive investigations into the applications of benzothiazole derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. tandfonline.comjchemrev.comhep.com.cn

Structural Features and Electronic Properties of the Benzothiazole Scaffold

The benzothiazole scaffold is a bicyclic heteroaromatic system, formed by the fusion of a benzene (B151609) ring with a five-membered thiazole (B1198619) ring. tandfonline.commdpi.com This fusion results in a planar molecular structure. wikipedia.org The defining features of the scaffold are the nitrogen and sulfur heteroatoms within the thiazole ring.

Key structural and electronic properties include:

Aromaticity: The lone pair of electrons on the sulfur and nitrogen atoms contribute to the delocalized π-electron system, conferring aromatic character to the ring system.

Electronic Distribution: The scaffold possesses a unique electronic profile due to the presence of both an electron-withdrawing imine (-N=C-) group and an electron-donating sulfide (B99878) (-S-) group. wikipedia.org This creates a π-electron-rich system that influences its reactivity and interactions.

Reactivity: The heterocyclic core is amenable to substitution, particularly at the carbon atom positioned between the nitrogen and sulfur atoms (C2-position). wikipedia.orgmdpi.com

Intermolecular Interactions: The distinct electronic nature of the benzothiazole ring allows it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for its binding to biological targets.

Overview of the Research Landscape of 2-Aminobenzothiazole Derivatives

2-Aminobenzothiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com This versatility has led to their investigation across a broad spectrum of therapeutic areas. hep.com.cnpcbiochemres.com

The amino group at the C2-position is a crucial feature, acting as a versatile synthetic handle. It allows for the straightforward introduction of a wide array of chemical substituents, enabling chemists to fine-tune the pharmacological properties of the molecules. This has facilitated extensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological endpoints. jchemrev.com

The research landscape for these derivatives is extensive, with documented activities including:

Anticancer: A significant area of research, with numerous derivatives synthesized and evaluated against various cancer cell lines. tandfonline.comhep.com.cn

Antimicrobial: Derivatives have shown potent activity against a wide range of pathogens, including bacteria, fungi, and parasites. jchemrev.comjchemrev.comresearchgate.net

Antiviral: Research has demonstrated the potential of 2-aminobenzothiazole derivatives as antiviral agents, including activity against HIV. hep.com.cnjchemrev.com

Neuroprotective: Following the success of Riluzole, research into other neuroprotective applications remains an active field. wikipedia.org

Other Therapeutic Areas: The scaffold has also been explored for antidiabetic, anti-inflammatory, analgesic, and antimalarial activities, among others. tandfonline.comresearchgate.net

Rationale for Focused Academic Inquiry into 2-Amino-5,6-dibromobenzothiazole

The specific focus on this compound in academic research is driven by established principles in medicinal chemistry and the pursuit of novel therapeutic agents. The introduction of halogen atoms, particularly bromine, onto a pharmacologically active scaffold is a well-established strategy for modulating a compound's properties.

The key rationales for investigating this specific dibrominated compound are:

Enhancement of Biological Activity: Halogenation can significantly alter the electronic and lipophilic properties of a molecule. Bromine atoms can increase a compound's lipophilicity, which may enhance its ability to cross cell membranes and reach its biological target. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to stronger binding with target proteins.

Metabolic Stability: The introduction of halogens can block positions on the aromatic ring that are susceptible to metabolic oxidation, potentially increasing the compound's metabolic stability and prolonging its duration of action.

Synthetic Intermediate: this compound serves as a valuable and versatile intermediate for the synthesis of more complex molecules. The bromine atoms are excellent leaving groups for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. wjahr.com This allows for the introduction of a wide diversity of chemical groups at the 5- and 6-positions, providing a powerful tool for exploring the chemical space around the 2-aminobenzothiazole core and developing new derivatives with potentially superior properties.

Academic inquiry typically involves the synthesis of this compound, often through the direct bromination of 2-aminobenzothiazole, followed by thorough characterization using modern spectroscopic techniques. The compound is then used as a building block to create libraries of new derivatives, which are subsequently screened for various biological activities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dibromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXXRQMNZGDNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80711086 | |

| Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127977-72-4 | |

| Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Amino 5,6 Dibromobenzothiazole

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of Dibromobenzothiazole

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The feasibility and orientation of this substitution on the 2-Amino-5,6-dibromobenzothiazole ring are dictated by the electronic effects of the substituents already present.

The benzene portion of the molecule has two available positions for substitution: C4 and C7. The reactivity of these sites is influenced by:

The 2-Amino Group: This group is a powerful activating substituent. Through resonance, it donates electron density to the benzene ring, particularly at the ortho (C7) and para (C4) positions. This effect makes the ring significantly more nucleophilic and thus more reactive towards electrophiles.

The Bromine Substituents (C5 and C6): Halogens are deactivating substituents due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The bromine at C5 directs incoming electrophiles to the ortho C4 position, while the bromine at C6 directs to the ortho C7 position.

Nucleophilic Displacement Reactions of Bromine Substituents

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction generally requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

In this compound, the benzene ring lacks the necessary activation for a facile SNAr reaction. The primary substituent, the 2-amino group, is an electron-donating group, which increases the electron density on the ring and thus deactivates it towards nucleophilic attack. Consequently, the direct displacement of the bromine atoms at the C5 and C6 positions by common nucleophiles via a standard SNAr mechanism is electronically disfavored. Research literature does not provide ready examples of this transformation for this compound, underscoring the difficulty of this reaction pathway. In contrast, nucleophilic substitutions on benzothiazole (B30560) rings that are activated by potent EWGs, such as a nitro group, are more commonly observed.

Due to the general inertness of the bromine substituents toward direct nucleophilic displacement, achieving site-selective substitution through an SNAr pathway is not a characteristic reaction of this compound. In systems where nucleophilic aromatic substitution is possible on di-halogenated rings, selectivity is often dictated by the electronic environment of each halogen. However, for this compound, such selectivity is not relevant as the conditions for substitution are not met.

The classical SNAr mechanism involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This is typically the slow, rate-determining step.

Loss of the leaving group: The leaving group is eliminated, and the aromaticity of the ring is restored.

For this mechanism to be viable, the negative charge of the intermediate must be stabilized by electron-withdrawing groups. Since this compound possesses an electron-donating amino group, this intermediate is destabilized, and the reaction is inhibited. Therefore, mechanistic investigations into the direct nucleophilic displacement of its bromine atoms are not prevalent in the scientific literature.

Reactivity of the 2-Amino Group

The exocyclic 2-amino group is a primary amine and exhibits typical nucleophilic reactivity, readily participating in reactions with various electrophiles.

The nitrogen atom of the 2-amino group can be readily acylated or sulfonylated. These reactions involve treating the aminobenzothiazole with acylating agents (like acid chlorides or anhydrides) or sulfonyl chlorides in the presence of a base. For example, 2-aminobenzothiazoles can be acylated using agents such as chloroacetyl chloride or acetic acid. umpr.ac.idresearchgate.net Similarly, sulfonylation can be achieved by reacting the amino group with various sulfonyl chlorides. nih.govnih.gov These transformations are useful for introducing new functional groups and building more complex molecules. nih.gov

Table 1: Examples of Acylation and Sulfonylation on 2-Aminobenzothiazole (B30445) Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Acetic Acid | N-Acetylated Benzothiazole | umpr.ac.id |

| 2-Amino-6-nitrobenzothiazole (B160904) | Acetic Anhydride (B1165640) / Pyridine | N-Acetylated Derivative | nih.gov |

| 2-Aminobenzothiazole | Chloroacetyl chloride | N-Chloroacetylated Amide | researchgate.net |

| 2-Amino-6-nitrobenzothiazole | Acyl/Sulfonyl Chlorides | N-Acyl/Sulfonyl Derivatives | nih.gov |

The 2-amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. medmedchem.com This reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. medmedchem.com Studies have demonstrated the successful synthesis of Schiff bases from various substituted 2-aminobenzothiazoles, including 2-amino-6-bromobenzothiazole (B93375) and 2-amino-6-chlorobenzothiazole, by reacting them with aldehydes like o-vanillin. This indicates that this compound is an excellent substrate for forming a wide array of Schiff bases.

Table 2: Synthesis of Schiff Bases from Substituted 2-Aminobenzothiazoles

| 2-Aminobenzothiazole Derivative | Aldehyde/Ketone | Solvent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-bromobenzothiazole | o-Vanillin | Ethanol (B145695) | Piperidine | o-Vanilidine-2-amino-6-bromo benzothiazole | |

| 2-Amino-6-chlorobenzothiazole | o-Vanillin | Ethanol | Piperidine | o-Vanilidine-2-amino-6-chloro benzothiazole | |

| 2-Amino-6-methylbenzothiazole | o-Vanillin | Ethanol | Piperidine | o-Vanilidine-2-amino-6-methyl benzothiazole | |

| 2-Aminobenzothiazole | m-Nitrobenzaldehyde | Ethanol | - | Schiff Base | researchgate.net |

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C2 position of the benzothiazole ring is readily susceptible to diazotization. This classic transformation involves treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form the corresponding diazonium salt. masterorganicchemistry.comwikipedia.org This intermediate, 5,6-dibromobenzothiazol-2-diazonium salt, is generally unstable and is used immediately in subsequent reactions without isolation. masterorganicchemistry.comwikipedia.org

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating a range of nucleophilic substitution reactions to replace the original amino functionality. masterorganicchemistry.combyjus.com These transformations, particularly those catalyzed by copper(I) salts, are known as Sandmeyer reactions and provide a powerful method for introducing a variety of substituents onto the benzothiazole core that are otherwise difficult to install directly. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Common subsequent transformations include:

Halogenation: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 2-chloro- or 2-bromo-5,6-dibromobenzothiazole. masterorganicchemistry.comwikipedia.org

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a cyano group, forming 5,6-dibromo-2-cyanobenzothiazole. masterorganicchemistry.comwikipedia.org

Hydroxylation: Heating the aqueous solution of the diazonium salt leads to the formation of 5,6-dibromo-2-hydroxybenzothiazole. byjus.comlibretexts.org

These transformations are pivotal for diversifying the functionality at the 2-position of the benzothiazole ring system.

| Reagent | Reaction Type | Product |

|---|---|---|

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Chlorination | 2-Chloro-5,6-dibromobenzothiazole |

| 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Sandmeyer Bromination | 2,5,6-Tribromobenzothiazole |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | Sandmeyer Cyanation | 5,6-Dibromo-2-cyanobenzothiazole |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat | Hydroxylation | 5,6-Dibromo-2-hydroxybenzothiazole |

| 1. NaNO₂, HCl (0-5 °C) 2. KI | Iodination | 5,6-Dibromo-2-iodobenzothiazole |

Ring-Opening and Rearrangement Processes

The benzothiazole ring is a fused heterocyclic system known for its considerable aromatic stability. Consequently, ring-opening and rearrangement reactions of this compound are not common and require harsh reaction conditions or specific reagents to disrupt the aromatic system.

While some specialized instances of oxidative ring-opening for general benzothiazole derivatives have been reported, yielding acyl aminobenzene sulfonate esters using oxidants like magnesium monoperoxyphthalate (MMPP), these are not standard transformations. scholaris.cascholaris.caresearchgate.net Such reactions proceed via nucleophilic attack at the C2 position, leading to the cleavage of the thiazole (B1198619) ring. scholaris.ca Similarly, some copper-catalyzed three-component reactions can induce a redox-neutral ring opening of the benzothiazole core. acs.org

However, for this compound, the inherent stability of the bicyclic aromatic system makes it resistant to cleavage or rearrangement under typical synthetic conditions. No specific or facile ring-opening or rearrangement processes are prominently documented for this particular compound in the mainstream chemical literature. Diazotization of certain substituted 7-amino-1,2,3-benzothiadiazoles has been shown to lead to rearrangements, but this is a different heterocyclic system and not directly applicable. rsc.org Therefore, the benzothiazole core in this compound is generally considered a stable scaffold throughout most chemical transformations.

Functionalization Strategies for Enhanced Structural Diversity

Beyond diazotization, the this compound scaffold offers multiple avenues for functionalization to generate a wide array of derivatives. nih.gov The primary reactive sites are the exocyclic amino group and the bromine atoms on the benzene ring.

Reactions at the 2-Amino Group: The nucleophilic 2-amino group is a key handle for derivatization. nih.gov

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides (e.g., chloroacetyl chloride) and anhydrides in the presence of a base to form the corresponding N-(5,6-dibromobenzothiazol-2-yl)amides. nih.govacs.orgresearchgate.net This is a common strategy to append various side chains.

Alkylation: Alkylation can occur on both the exocyclic and endocyclic nitrogen atoms. Reaction with highly reactive alkyl halides can lead to mono- and dialkylated products at the amino group or N-alkylation of the endocyclic nitrogen to form benzothiazolium salts. nih.govmdpi.com

Formation of Schiff Bases: Condensation with various aldehydes and ketones under appropriate conditions yields Schiff bases (imines), which can serve as intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides. nih.gov

Reactions at the C-Br Bonds: The bromine atoms at positions 5 and 6 of the benzene ring, while somewhat deactivated by the thiazole ring, are suitable for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki coupling with aryl or heteroaryl boronic acids or their esters is a powerful tool for forming new carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org This allows for the introduction of various aryl substituents at the 5- and/or 6-positions, significantly expanding the structural diversity of the molecule. nih.govnih.gov While this reaction can be challenging for some hindered benzothiazole substrates, specialized ligand-free conditions have been developed. nih.gov

These functionalization strategies allow for the systematic modification of the this compound core, enabling the synthesis of large libraries of compounds for various applications.

| Reaction Type | Reactive Site | Typical Reagents | Product Type |

|---|---|---|---|

| Acylation | 2-Amino Group | Acyl chloride, Anhydride, Base | Amide |

| Alkylation | 2-Amino Group / Endocyclic N | Alkyl halide, Base | N-Alkyl derivative / Benzothiazolium salt |

| Schiff Base Formation | 2-Amino Group | Aldehyde or Ketone, Acid catalyst | Imine |

| Suzuki-Miyaura Coupling | C5-Br / C6-Br | Ar-B(OH)₂, Pd catalyst, Base | 5- and/or 6-Aryl derivative |

Derivatization and Molecular Design of Novel 2 Aminobenzothiazole Congeners

Strategies for N-Functionalization and Analog Design

N-functionalization of the 2-amino group and the design of new analogs are key strategies to explore and expand the therapeutic potential of 2-aminobenzothiazole (B30445) derivatives. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

One common approach involves the acylation of the 2-amino group. For instance, reaction with chloroacetyl chloride yields an intermediate that can be further reacted with various amines or heterocyclic compounds to introduce diverse functionalities. nih.gov Another strategy is the synthesis of Schiff bases through the condensation of 2-aminobenzothiazole with different aldehydes. researchgate.net These Schiff bases can then be used as precursors for the synthesis of other heterocyclic systems. researchgate.net

Furthermore, N-functionalization can be achieved by introducing isothiourea or guanidine (B92328) moieties. mdpi.comsemanticscholar.org These groups can enhance biological activity by providing additional sites for hydrogen bonding and electrostatic interactions with biological targets. semanticscholar.org The synthesis of these derivatives often involves the reaction of 2-aminobenzothiazole with reagents like dithiomethyl carboimidate to form an isothiourea intermediate, which can then be converted to the desired guanidine derivative. semanticscholar.org

The design of novel analogs also focuses on the substitution pattern of the benzothiazole (B30560) ring itself. For example, the synthesis of derivatives with functional groups at the 6-position is a common strategy. This can be achieved by starting with a 4-substituted aniline (B41778) and treating it with potassium thiocyanate (B1210189) and bromine. nih.gov

A summary of N-functionalization strategies is presented below:

| Functionalization Strategy | Reagents/Intermediates | Resulting Moiety | Reference |

| Acylation | Chloroacetyl chloride, various amines/heterocycles | Amide derivatives | nih.gov |

| Schiff Base Formation | Aldehydes | Imine (Schiff base) | researchgate.net |

| Isothiourea/Guanidine Synthesis | Dithiomethyl carboimidate | Isothiourea, Guanidine | mdpi.comsemanticscholar.org |

Incorporation of Diverse Heterocyclic Moieties onto the Benzothiazole Scaffold

The fusion or linkage of other heterocyclic rings to the 2-aminobenzothiazole scaffold is a powerful strategy to create novel molecular architectures with potentially enhanced biological activities. This approach, often referred to as molecular hybridization, combines the pharmacophoric features of different heterocyclic systems. nih.gov

Several methods have been developed to incorporate diverse heterocyclic moieties. One approach involves the reaction of 2-aminobenzothiazole with α-halogenoketones in the presence of carbon disulfide or arylisothiocyanates, leading to the formation of functionalized bis-thiazolo derivatives. nih.gov Another method involves treating 2-aminobenzothiazole with p-chlorophenylisothiocyanate to yield a thiourea (B124793) derivative, which can then be cyclized with chloroacetic acid to form a compound containing two thiazole (B1198619) rings. researchgate.net

The synthesis of fused heterocyclic systems is also a prominent strategy. For example, the reaction of 2-aminobenzothiazole with electrophilic reagents can lead to the formation of various fused heterocyclic compounds, as the NH2 and endocyclic N groups are well-positioned for such cyclization reactions. nih.gov Additionally, 2-aminobenzothiazole can be treated with anhydrides like succinic or phthalic anhydride (B1165640) to introduce a carboxylic acid moiety, which can then be reacted with o-phenylenediamine (B120857) to form an imidazole (B134444) ring. researchgate.net

Examples of incorporated heterocyclic moieties and their synthetic routes are outlined below:

| Incorporated Heterocycle | Synthetic Approach | Reference |

| Thiazole | Reaction with α-halogenoketones and carbon disulfide or arylisothiocyanates; reaction of thiourea derivative with chloroacetic acid | nih.govresearchgate.net |

| Imidazole | Reaction of anhydride-derived carboxylic acid with o-phenylenediamine | researchgate.net |

| 1,2,4-Triazole | Condensation of 2-hydrazinobenzothiazole (B1674376) derivatives with oxadiazoles | nih.gov |

| Pyrazole | Acylation of aminobenzo[d]thiazole-6-sulfonamide with 5-amino-1H-pyrazole-4-carbonitrile | mdpi.com |

| Oxazolidinone | Reaction of Schiff bases with glycine | researchgate.net |

Principles of Structure-Activity Relationship (SAR) in 2-Aminobenzothiazole Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of 2-aminobenzothiazole analogues influences their biological activity. These studies guide the rational design of more potent and selective compounds. researchgate.net

Key features of SAR for 2-aminobenzothiazole derivatives include:

Substitution at the C-2 position: The amino group at the C-2 position is a critical feature and a primary site for modification. researchgate.net The nature of the substituent on the exocyclic nitrogen significantly impacts activity. For instance, in a series of N,N-disubstituted 2-aminobenzothiazoles, an N-propyl imidazole moiety was found to be essential for antibacterial activity. nih.gov

Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the benzene ring of the benzothiazole core play a significant role in modulating biological activity. researchgate.net For example, in a series of compounds evaluated for antibacterial activity against S. aureus, a chlorine atom at the 6-position was beneficial, while its removal led to a decrease in activity. nih.gov Moving the chloro group from the 6- to the 5-position did not significantly affect activity. nih.gov In another study on VEGFR-2 inhibitors, the introduction of a substituent on the phenyl ring significantly enhanced cytotoxic activity, and the position of the substituent was also critical. nih.gov

Nature of the Linker: When another moiety is attached to the 2-amino group, the nature of the linker is important. For example, in a series of Aurora B kinase inhibitors, a urea (B33335) group was found to be more favorable than an amide or sulfonamide group. nih.gov

Hybrid Molecules: In hybrid molecules where 2-aminobenzothiazole is combined with another pharmacophore, the nature of both moieties and their relative orientation influence activity. For instance, in a series of 2-aminobenzothiazole-thiazolidinedione hybrids, the substitution pattern on the phenyl ring of the thiazolidinedione moiety was found to be important for cytotoxic activity. nih.gov

A summary of key SAR findings is provided in the table below:

| Structural Feature | Observation | Biological Activity | Reference |

| C-2 N-propyl imidazole | Critical for activity | Antibacterial | nih.gov |

| C-6 Chloro substitution | Beneficial for activity | Antibacterial | nih.gov |

| C-5 Chloro substitution | Activity comparable to C-6 chloro | Antibacterial | nih.gov |

| para-Substitution on phenyl ring | Beneficial for activity | Aurora B inhibition | nih.gov |

| Urea linker | More favorable than amide or sulfonamide | Aurora B inhibition | nih.gov |

Library Synthesis and Combinatorial Chemistry Approaches for 2-Amino-5,6-dibromobenzothiazole Derivatives

Combinatorial chemistry and library synthesis are powerful tools for the rapid generation of a large number of diverse compounds, which is essential for modern drug discovery. nih.gov These approaches have been applied to the synthesis of 2-aminobenzothiazole derivatives to explore a wider chemical space and identify new lead compounds.

A solid-phase synthesis protocol for 2-aminobenzothiazoles has been developed, which allows for the efficient creation of a library of these compounds. nih.gov This method typically involves a resin-bound acyl-isothiocyanate that reacts with a series of anilines. The resulting N-acyl, N'-phenyl-thioureas are then cyclized to form the 2-aminobenzothiazole scaffold, which can be further modified before being cleaved from the resin. nih.gov

For the specific case of this compound derivatives, a combinatorial approach would likely start with a 3,4-dibromoaniline (B1580990) precursor. This aniline would then be subjected to a reaction that forms the thiazole ring, such as the reaction with potassium thiocyanate and bromine. nih.gov Once the this compound core is formed, a variety of building blocks can be introduced at the 2-amino position using combinatorial techniques. This could involve parallel synthesis where the core scaffold is reacted with a library of aldehydes, acyl chlorides, or other electrophiles in a multi-well plate format.

For example, a rapid combinatorial library synthesis of benzazolo[2,1-b]quinazolinones has been reported, which involves the condensation of an aldehyde and a cyclic β-diketone with 2-aminobenzothiazole derivatives. ijcce.ac.ir This type of multi-component reaction is well-suited for combinatorial chemistry.

A potential combinatorial synthesis workflow for this compound derivatives is outlined below:

| Step | Description | Key Reagents |

| 1. Scaffold Synthesis | Formation of the this compound core | 3,4-dibromoaniline, Potassium thiocyanate, Bromine |

| 2. Library Generation | Parallel reaction of the scaffold with a library of building blocks | Library of aldehydes, acyl chlorides, sulfonyl chlorides, etc. |

| 3. Purification and Characterization | High-throughput purification and analysis of the library members | HPLC, Mass spectrometry |

Computational and Theoretical Investigations of 2 Amino 5,6 Dibromobenzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics and structural features of 2-Amino-5,6-dibromobenzothiazole.

DFT studies have been employed to understand the electronic structure of this compound. These calculations help in determining the distribution of electron density and identifying the most reactive sites within the molecule. Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Further analysis involves mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and is instrumental in predicting how the molecule will interact with other species. The MEP can identify electrophilic and nucleophilic sites, offering clues about its potential binding interactions.

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in this compound. Conformational analysis helps in understanding the molecule's flexibility and preferred shapes, which is critical for its interaction with specific biological targets. By calculating the potential energy surface, researchers can identify the global minimum energy conformation, representing the most stable structure of the molecule. The precise bond lengths, bond angles, and dihedral angles of this optimized geometry are also determined through these computational studies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. In the context of this compound, docking simulations are performed to understand how it might fit into the active site of a specific enzyme or receptor. These simulations are crucial in rational drug design, helping to screen for potential biological targets and to propose hypotheses about the mechanism of action.

Following docking simulations, the binding modes of this compound within the target's active site are analyzed in detail. This involves identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. Furthermore, the binding affinity, often expressed as a binding energy or docking score, is calculated. A lower binding energy generally indicates a more stable and favorable interaction. These predictions are vital for prioritizing compounds for further experimental testing.

Investigation of Reaction Mechanisms through Computational Approaches

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions involving this compound. By modeling the reaction pathways, researchers can identify transition states, which are the highest energy points along the reaction coordinate, and calculate their corresponding activation energies. This information is fundamental to understanding the kinetics and thermodynamics of the reaction. For instance, computational studies can elucidate the mechanism of its synthesis or its metabolic transformation in a biological system. These theoretical insights can guide the optimization of reaction conditions to improve yields or to design more stable analogues of the molecule.

Future Research Directions and Emerging Paradigms for 2 Amino 5,6 Dibromobenzothiazole

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry offers a transformative approach to drug discovery, moving from serendipitous findings to rational, data-driven design. frontiersin.orgmdpi.com For 2-Amino-5,6-dibromobenzothiazole, AI and machine learning (ML) can accelerate the design of new analogs with enhanced efficacy and optimized pharmacokinetic profiles.

Future research will likely focus on developing quantitative structure-activity relationship (QSAR) models powered by machine learning. ijcit.com These models can predict the biological activity of novel derivatives based on their structural features. ijcit.commdpi.com By training algorithms on datasets of known benzothiazole (B30560) compounds, researchers can identify key molecular descriptors that correlate with desired activities, such as anticancer or antifungal effects. nih.govnih.gov This in-silico approach allows for the rapid screening of vast virtual libraries of this compound derivatives, prioritizing the synthesis of only the most promising candidates and thus saving significant time and resources. frontiersin.org

Deep learning algorithms, such as recurrent neural networks (RNNs), can be employed for de novo drug design. These models can "learn" the chemical rules of the benzothiazole scaffold and generate entirely new molecular structures based on this compound that are optimized for specific properties, such as high binding affinity to a target protein or improved metabolic stability. Furthermore, AI can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, flagging potentially problematic compounds early in the discovery pipeline. frontiersin.org

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Potential Outcome |

| QSAR Modeling | Predict biological activity of new derivatives. | Prioritization of high-potential compounds for synthesis. |

| Virtual Screening | Identify lead compounds from large digital libraries. | Accelerated discovery of hits against new biological targets. |

| De Novo Design | Generate novel molecular structures with desired properties. | Creation of patentable and highly effective drug candidates. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduction in late-stage clinical trial failures. |

Exploration of Novel Bio-orthogonal Reaction Chemistries

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field provides powerful tools for labeling and tracking molecules in real time within a cellular environment. wikipedia.orgnih.gov Future work on this compound could involve modifying its structure to incorporate "chemical handles" that can participate in such reactions.

This typically involves a two-step process: first, the molecule of interest (a this compound derivative) is modified with a bio-orthogonal functional group (a "reporter"). Second, a probe carrying the complementary functional group is introduced, leading to a highly specific ligation reaction. wikipedia.orgnih.gov

Promising bio-orthogonal reactions for this scaffold include:

Staudinger Ligation: The 2-amino group could be converted into an azide, a small and biologically inert functional group. This azide-modified compound could then be selectively targeted by a phosphine-containing probe for imaging or therapeutic delivery. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As an alternative to the Staudinger ligation, an azide-functionalized this compound could react with a strained cyclooctyne (B158145) probe in a copper-free "click" reaction, known for its rapid kinetics and high specificity. wikipedia.org

Tetrazine Ligation: The benzothiazole scaffold could be functionalized with a strained alkene or alkyne, making it a target for a tetrazine-containing probe. This inverse-electron-demand Diels-Alder reaction is exceptionally fast and has been used to modify other thiazole-containing fluorogenic probes. nih.govnih.gov

Research into 2-cyanobenzothiazole derivatives has already demonstrated their utility in bio-orthogonal reactions for the rapid labeling of N-terminal cysteine residues on proteins. nih.gov By developing similar capabilities for this compound, it could be transformed into a sophisticated chemical probe for studying its biological targets and mechanisms of action within living cells.

Advanced Spectroscopic Techniques for Elucidating Complex Interactions

Understanding how a molecule interacts with its biological target is fundamental to medicinal chemistry. Advanced spectroscopic techniques offer powerful, non-invasive methods to probe these interactions at a molecular level. For this compound, these methods can provide critical data on binding affinity, mechanism, and the structural changes induced in both the compound and its target protein.

Future research should employ a suite of spectroscopic tools:

Fluorescence Spectroscopy: The intrinsic fluorescence of aromatic amino acids like tryptophan can be used to monitor binding. When a ligand like this compound binds to a protein, it can quench this fluorescence, allowing for the calculation of binding constants and stoichiometry. nih.gov

UV-Visible Absorption Spectroscopy: This technique can detect the formation of a ground-state complex between the compound and its target protein, providing complementary information on the binding interaction. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of proteins (α-helices and β-sheets). By monitoring changes in the CD spectrum of a target protein upon addition of this compound, researchers can determine how binding affects the protein's conformation. nih.gov

FT-IR and Raman Spectroscopy: Combined with computational methods like Density Functional Theory (DFT), these vibrational spectroscopy techniques can provide detailed structural information about the compound itself and how its bond vibrations are perturbed upon interaction with a biological target. core.ac.uk

Studies on the interaction between other benzothiazole derivatives and proteins like lysozyme (B549824) have successfully used these techniques to reveal that binding is driven by hydrophobic and aromatic interactions and can induce conformational changes in the protein. nih.govmdpi.com Applying this multi-pronged spectroscopic approach to this compound will be crucial for validating computational models and building a comprehensive understanding of its mechanism of action.

Table 2: Spectroscopic Analysis of Lysozyme-Benzothiazole Derivative Interactions

| Technique | Observation | Interpretation |

| Fluorescence Quenching | Decrease in tryptophan fluorescence intensity upon addition of BTS. | Direct binding of the benzothiazole derivative to the protein near a tryptophan residue. |

| Circular Dichroism | Minor changes in the percentage of α-helix and β-sheet content. | Binding does not cause major unfolding but induces subtle conformational shifts in the protein's secondary structure. nih.gov |

| UV-Visible Spectroscopy | Changes in the absorption spectrum of the protein. | Formation of a ground-state complex between the protein and the ligand. nih.gov |

Development of Multi-Targeting Approaches in Chemical Biology

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial, involving the dysregulation of multiple biological pathways. nih.gov The traditional "one-molecule, one-target" paradigm is often insufficient for treating such diseases. This has led to the rise of multi-target-directed ligands (MTDLs)—single compounds designed to interact with two or more distinct biological targets simultaneously. nih.gov

The benzothiazole scaffold is a "privileged structure" that has been shown to inhibit a wide variety of enzymes, making it an ideal starting point for MTDL design. nih.govnih.govnih.gov For example, different benzothiazole derivatives have been developed as potent inhibitors of kinases (e.g., EGFR, VEGFR), cholinesterases, and monoamine oxidase, all of which are important targets in oncology and neurodegeneration. nih.govnih.gov

Future research on this compound should focus on its rational evolution into an MTDL. This involves:

Target Identification: Identifying a set of synergistic targets for a specific disease (e.g., targeting both kinase signaling and cholinesterase activity in Alzheimer's disease).

Pharmacophore Hybridization: Designing new derivatives of this compound that combine the structural features necessary for binding to each selected target. The dibromo-substituents and the 2-amino group provide key anchor points for synthetic elaboration.

In Vitro Profiling: Screening these hybrid compounds against the full panel of intended targets to confirm multi-target activity.

One study successfully developed a benzothiazole derivative that acted as an MTDL by inhibiting the histamine (B1213489) H₃ receptor, cholinesterases (AChE and BuChE), and monoamine oxidase B (MAO-B), demonstrating the scaffold's versatility. nih.gov By applying this strategy, this compound could be developed into a next-generation therapeutic with a superior efficacy profile for complex diseases.

Design of Responsive and Adaptive Systems Based on the Benzothiazole Scaffold

"Smart" or responsive systems are materials and molecules designed to change their properties in response to specific internal or external stimuli. The unique electronic properties of the benzothiazole ring make it an excellent component for creating such systems for biomedical applications.

Future research can explore the development of this compound derivatives as:

Fluorogenic Probes: By conjugating the benzothiazole core with other molecular components, it is possible to create probes that are non-fluorescent until they react with a specific biological analyte, such as reactive oxygen species (ROS). This "turn-on" response enables the sensitive and selective detection of disease biomarkers in living cells. researchgate.net

Stimuli-Responsive Materials: Research has shown that certain benzothiazole derivatives exhibit mechanochromism (changing color/fluorescence upon physical force), acid sensing (responding to changes in pH), and aggregation-induced emission (AIE). rsc.orgnih.gov These properties could be harnessed to develop sensors or imaging agents that activate specifically within the acidic microenvironment of a tumor.

Cleavable Linkers for Drug Delivery: Benzothiazoline systems, which are precursors to benzothiazoles, have been designed to be responsive to gamma-radiation. nih.gov Upon irradiation, they convert to the fluorescent benzothiazole and release a payload, such as a drug molecule. This suggests that a prodrug strategy could be developed for this compound, where it is part of a larger, inactive molecule that only releases the active agent upon targeted stimulation (e.g., during radiotherapy), minimizing off-target effects. nih.gov

By embedding the this compound core within these adaptive systems, its function can be precisely controlled in space and time, opening up new possibilities in diagnostics, targeted therapy, and theranostics.

Q & A

Q. Basic Characterization :

Q. Advanced Techniques :

- X-ray Crystallography : Resolves crystal packing and halogen bonding patterns, critical for studying intermolecular interactions .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 293.83 for [M+H]⁺) validates molecular formula .

What safety protocols are essential when handling this compound in the lab?

Q. Basic Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Collect spilled material with inert absorbents (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Q. Advanced Risk Mitigation :

- Ventilation Systems : Install local exhaust ventilation to capture airborne particles during synthesis.

- Toxicity Screening : Conduct Ames tests or cell viability assays to assess mutagenic potential, as halogenated benzothiazoles may exhibit unknown long-term toxicity .

How do substituents (e.g., bromine vs. chlorine) impact the biological activity of 2-aminobenzothiazole derivatives?

Basic SAR Insights :

Bromine’s electronegativity and size enhance lipophilicity and target binding compared to chlorine. For example, this compound shows higher antimicrobial activity (MIC ~8 µg/mL against S. aureus) than its chloro analogue (MIC ~16 µg/mL) due to improved membrane penetration .

Q. Advanced Mechanistic Studies :

- Molecular Docking : Bromine’s polarizability strengthens π-π stacking with enzyme active sites (e.g., fungal CYP51).

- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition studies to quantify substituent effects. For instance, brominated derivatives exhibit 2-fold greater inhibition of fungal lanosterol demethylase than chlorinated analogs .

How should researchers address contradictions in reported synthetic yields for brominated benzothiazoles?

Q. Basic Troubleshooting :

Q. Advanced Analysis :

- Kinetic Studies : Vary temperature and reagent concentration to identify rate-limiting steps. For example, excess bromine may cause over-bromination, lowering yields .

- Computational Modeling : DFT calculations predict transition states and side reactions, guiding solvent selection (e.g., DMSO stabilizes intermediates better than THF) .

What methodologies are recommended for evaluating the environmental impact of this compound?

Q. Basic Ecotoxicity Assessment :

- Biodegradation Studies : Use OECD 301F tests to measure degradation rates in soil/water. Halogenated compounds often persist, requiring remediation strategies .

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀ determination) .

Q. Advanced Mitigation :

- Photocatalytic Degradation : TiO₂ nanoparticles under UV light degrade brominated compounds into less harmful byproducts (e.g., CO₂, NH₃) .

- Lifecycle Analysis (LCA) : Quantify carbon footprint from synthesis to disposal, prioritizing green solvents (e.g., ethanol over DMF) .

How can computational tools enhance the design of this compound derivatives for drug discovery?

Q. Basic Screening :

Q. Advanced Applications :

- MD Simulations : Simulate binding stability to targets (e.g., Mycobacterium tuberculosis enoyl reductase) over 100 ns trajectories .

- QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ) with antifungal activity to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.